4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo-substituted pyrazole ring and a dimethyl-substituted pyrazole carboxamide group, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of 4-Bromo-3-Methyl-1H-Pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine under controlled conditions.
Acylation Reaction: The 4-bromo-3-methyl-1H-pyrazole is then subjected to an acylation reaction with 2-bromo-propionyl chloride to form the intermediate 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl chloride.
Amidation: The intermediate is then reacted with N3,1-dimethyl-1H-pyrazole-3-carboxamide in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromo group, potentially converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN~3~) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of de-brominated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, pyrazole derivatives are often studied for their potential biological activities. This compound could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound may be explored as a potential drug candidate. Pyrazole derivatives are known for their pharmacological activities, and this compound could be screened for therapeutic effects against various diseases.
Industry
In the industrial sector, the compound could be used in the development of new agrochemicals, dyes, or polymers. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole rings. These interactions could modulate various biochemical pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo substituent.
3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with two methyl groups.
N~3~,1-Dimethyl-1H-pyrazole-3-carboxamide: A related compound with a similar carboxamide group.
Uniqueness
The uniqueness of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17BrN6O2 |
---|---|
Molecular Weight |
369.22 g/mol |
IUPAC Name |
4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-N,1-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H17BrN6O2/c1-7-9(14)5-20(17-7)8(2)12(21)16-10-6-19(4)18-11(10)13(22)15-3/h5-6,8H,1-4H3,(H,15,22)(H,16,21) |
InChI Key |
UALJBMXVRPOYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2=CN(N=C2C(=O)NC)C |
Origin of Product |
United States |
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